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Abstract
GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin

neurokinin-2 (NK2) receptor. Its high affinity and selectivity have established it as a critical

pharmacological tool for investigating the physiological and pathophysiological roles of the NK2

receptor. This document provides a comprehensive overview of the biological activity,

mechanism of action, and functional effects of GR 64349, supported by quantitative data,

detailed experimental protocols, and visual representations of its signaling pathways and

experimental workflows.

Introduction
Tachykinins are a family of neuropeptides that mediate a wide range of biological effects

through their interaction with three distinct G protein-coupled receptors (GPCRs): NK1, NK2,

and NK3. The NK2 receptor is predominantly expressed in the smooth muscle of the

respiratory, gastrointestinal, and urinary tracts, as well as in certain regions of the central and

peripheral nervous systems. Its activation is implicated in processes such as smooth muscle

contraction, inflammation, and nociception. GR 64349, with its exceptional selectivity for the

NK2 receptor over the NK1 and NK3 subtypes, serves as an invaluable molecular probe to

elucidate the specific contributions of NK2 receptor signaling in these processes.
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Biological Activity and Selectivity
GR 64349 is a full agonist at the human NK2 receptor, demonstrating high potency in functional

assays. Its selectivity for the NK2 receptor is a key attribute, with significantly lower affinity and

potency for the NK1 and NK3 receptors. This high degree of selectivity minimizes off-target

effects, making it a reliable tool for targeted studies.

Quantitative Data
The following tables summarize the quantitative data regarding the binding affinity and

functional potency of GR 64349 at human NK1 and NK2 receptors.

Table 1: Radioligand Binding Affinity of GR 64349[1][2]

Receptor Radioligand GR 64349 pKi

NK2 [¹²⁵I]-NKA 7.77 ± 0.10

NK1 [³H]-septide <5

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency of GR 64349 in CHO Cells[1][2]

Receptor Functional Assay GR 64349 pEC₅₀ Selectivity (fold)

NK2 IP-1 Accumulation 9.10 ± 0.16 1400

NK1 IP-1 Accumulation 5.95 ± 0.80

NK2 Calcium Mobilization 9.27 ± 0.26 500

NK1 Calcium Mobilization 6.55 ± 0.16

NK2 cAMP Synthesis 10.66 ± 0.27 900

NK1 cAMP Synthesis 7.71 ± 0.41

pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀).
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Mechanism of Action
GR 64349 exerts its biological effects by binding to and activating the NK2 receptor, a member

of the Gq/11 family of G protein-coupled receptors.[3] This activation initiates a well-defined

intracellular signaling cascade.

Signaling Pathway
Upon agonist binding, the NK2 receptor undergoes a conformational change, leading to the

activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates

phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two

second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses

through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the

release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along

with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to various

cellular responses, including smooth muscle contraction and neuronal excitation.
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NK2 Receptor Signaling Pathway.

In Vivo Function
In vivo studies in animal models have demonstrated the functional consequences of NK2

receptor activation by GR 64349. Notably, it has been shown to induce dose-dependent
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contractions of the bladder and rectum in rats.

Effects on Bladder and Rectal Pressure
Intravenous administration of GR 64349 to anesthetized rats results in a rapid and dose-

dependent increase in both intravesical (bladder) and intra-rectal pressure. This prokinetic

effect highlights the role of NK2 receptors in modulating the contractility of smooth muscle in

the lower urinary and gastrointestinal tracts.

Table 3: In Vivo Effects of GR 64349 in Rats[4]

Parameter
Route of
Administration

Dose Range Observed Effect

Isovolumetric Bladder

Pressure
Intravenous (IV) 0.01 - 10 µg/kg

Dose-related increase

in pressure

Colorectal Activity Subcutaneous (SC) up to 300 µg/kg Increased activity

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

biological activity of GR 64349.

In Vitro Functional Assays in CHO Cells
A general workflow for assessing the potency of a GPCR agonist like GR 64349 is depicted

below.
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General Experimental Workflow.
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This assay quantifies the accumulation of IP-1, a stable downstream metabolite of IP₃, as a

measure of Gq-coupled receptor activation.

Cell Preparation:

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 or NK1

receptor in appropriate media.

Harvest and seed cells into 384-well white plates at a density of approximately 6,000 cells

per well.

Compound Addition:

Prepare serial dilutions of GR 64349 and control agonists (e.g., Neurokinin A for NK2,

Substance P for NK1) in stimulation buffer.

Add the compounds to the cells.

Incubation:

Incubate the plates for 60 minutes at 37°C.

Detection:

Lyse the cells and add the IP-1 HTRF (Homogeneous Time-Resolved Fluorescence)

detection reagents (IP1-d2 and anti-IP1 cryptate).

Incubate for 60 minutes at room temperature.

Data Acquisition:

Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and

620 nm.

Calculate the ratio of the two fluorescence signals and plot against the logarithm of the

agonist concentration to determine the pEC₅₀ value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b145177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay measures the transient increase in intracellular calcium concentration following

receptor activation.

Cell Preparation:

Seed CHO cells expressing the NK2 or NK1 receptor into black-walled, clear-bottom 96-

well plates and allow them to adhere overnight.

Dye Loading:

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a

suitable buffer for 30-60 minutes at 37°C.

Compound Addition and Data Acquisition:

Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument with

automated liquid handling.

Establish a baseline fluorescence reading.

Inject the prepared concentrations of GR 64349 and control agonists.

Immediately begin recording the fluorescence intensity over time to capture the transient

calcium flux.

Data Analysis:

Determine the peak fluorescence response for each concentration.

Plot the peak response against the logarithm of the agonist concentration to calculate the

pEC₅₀.

In Vivo Measurement of Bladder and Rectal Pressure in
Rats
This protocol describes the methodology for assessing the effects of GR 64349 on bladder and

rectal contractility in anesthetized rats.
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Animal Preparation:

Anesthetize female Sprague-Dawley rats (e.g., with urethane).

Surgically expose the bladder and insert a catheter through the dome for intravesical

pressure measurement and fluid infusion.

Insert a balloon-tipped catheter into the rectum for intra-rectal pressure measurement.

Cannulate a femoral vein for intravenous drug administration.

Cystometry and Manometry:

Connect the bladder and rectal catheters to pressure transducers and a data acquisition

system.

Infuse saline into the bladder at a constant rate (e.g., 0.04-0.1 ml/min) to induce rhythmic

voiding contractions.

Once a stable baseline of bladder and rectal activity is established, administer vehicle

control followed by escalating doses of GR 64349 intravenously.

Data Analysis:

Measure the changes in baseline pressure, amplitude of contractions, and frequency of

voids for both the bladder and rectum.

Analyze the data to determine the dose-response relationship for GR 64349-induced

prokinetic effects.

Conclusion
GR 64349 is a powerful and selective tool for the pharmacological investigation of the NK2

receptor. Its well-characterized biological activity, coupled with its high selectivity, allows for

precise dissection of NK2 receptor-mediated signaling and function in both in vitro and in vivo

systems. The experimental protocols and data presented in this guide provide a solid

foundation for researchers and drug development professionals to effectively utilize GR 64349
in their studies of tachykinin biology and the therapeutic potential of targeting the NK2 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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